2-Methyl-3-(thiophen-3-yl)propanoic acid

Description

Contextualization of Thiophene-Containing Carboxylic Acids in Organic Synthesis and Medicinal Chemistry

Thiophene-containing carboxylic acids are a well-established class of compounds with significant utility in both organic synthesis and medicinal chemistry. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a privileged scaffold in drug discovery. encyclopedia.pub Its structural and electronic properties often lead to favorable interactions with biological targets. Thiophenes are found in a variety of naturally occurring and synthetic bioactive molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects. encyclopedia.pub

The carboxylic acid functional group further enhances the utility of these molecules. It can act as a key binding motif to biological receptors, improve pharmacokinetic properties, and serve as a versatile synthetic handle for further chemical modifications. Arylpropionic acid derivatives, for instance, are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The combination of a thiophene ring and a carboxylic acid moiety within the same molecule creates a powerful building block for the development of new therapeutic agents and functional materials.

In organic synthesis, thiophene carboxylic acids are valuable intermediates. The thiophene ring can be readily functionalized at various positions, and the carboxylic acid group can participate in a wide range of chemical transformations, including esterification, amidation, and reduction. This allows for the construction of complex molecular architectures with tailored properties.

Structural Characteristics and Chemical Significance of 2-Methyl-3-(thiophen-3-yl)propanoic Acid

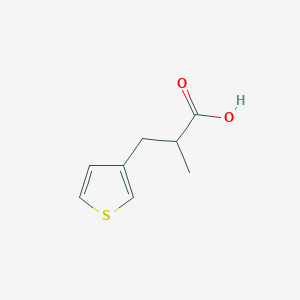

The chemical structure of this compound, as its name implies, consists of a propanoic acid backbone substituted with a methyl group at the alpha-carbon (position 2) and a thiophen-3-yl group at the beta-carbon (position 3). This specific arrangement of functional groups imparts distinct characteristics to the molecule.

The thiophene ring is attached at its 3-position, which can influence its electronic properties and reactivity compared to 2-substituted thiophenes. The propanoic acid moiety provides a site for ionic interactions and hydrogen bonding, which is often crucial for biological activity. The methyl group at the alpha-position introduces a chiral center, meaning the compound can exist as two enantiomers (R and S forms). This chirality can be a critical determinant of its biological activity, as stereoisomers often exhibit different pharmacological profiles.

While experimental data for this specific compound is scarce, its physicochemical properties can be predicted based on its structure.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 170.04015 g/mol |

| Topological Polar Surface Area | 46.5 Ų |

| Heavy Atom Count | 11 |

| Complexity | 178 |

Note: These values are computationally predicted and have not been experimentally verified.

The chemical significance of this compound lies in its potential as a building block. The carboxylic acid can be readily converted to other functional groups, and the thiophene ring can undergo various substitution reactions, allowing for the synthesis of a library of derivatives for screening in different applications.

Research Trajectories and Academic Relevance of the Compound

Given the established importance of thiophene-containing carboxylic acids, the research trajectories for this compound can be logically inferred. A primary area of interest would be its exploration in medicinal chemistry. As a substituted propanoic acid, it shares a structural motif with known anti-inflammatory drugs. researchgate.net Therefore, a logical first step would be the synthesis and biological evaluation of its anti-inflammatory potential.

Furthermore, the thiophene scaffold is a key component in many compounds targeting various diseases. encyclopedia.pub The specific substitution pattern of this compound could lead to novel interactions with biological targets. Its potential as an intermediate in the synthesis of more complex molecules with applications in areas such as neuroscience or oncology also warrants investigation. For instance, related thiophene derivatives have been explored for their antipsychotic activity. benthamdirect.com

From an academic perspective, the synthesis of this chiral molecule presents an interesting challenge. Developing stereoselective synthetic routes to obtain the pure R- and S-enantiomers would be a valuable contribution to organic chemistry. Subsequent studies could then focus on elucidating the structure-activity relationships of the individual enantiomers.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYPHKVAJKRRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Thiophen 3 Yl Propanoic Acid and Its Precursors

Established Synthetic Routes to the Core Propanoic Acid Scaffold

The formation of the 2-Methyl-3-(thiophen-3-yl)propanoic acid backbone can be approached through several reliable synthetic strategies, primarily involving the functionalization of thiophene-based starting materials.

Functionalization of Thiophene-3-Carboxaldehyde Derivatives

A prominent route to the target molecule commences with thiophene-3-carboxaldehyde. This approach leverages the Knoevenagel condensation, a well-established method for carbon-carbon bond formation. wikipedia.orgorganicreactions.orgthermofisher.com In this reaction, the aldehyde group of thiophene-3-carboxaldehyde reacts with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a weak base catalyst like piperidine (B6355638) or an amine salt. organicreactions.orgresearchgate.net This condensation is followed by a dehydration step, yielding an α,β-unsaturated ester, specifically diethyl 2-(thiophen-3-ylmethylene)malonate. wikipedia.org

The subsequent steps involve the reduction of the carbon-carbon double bond and the introduction of the methyl group at the alpha-position to the carboxyl groups. A plausible pathway involves the conjugate addition of a methyl group (using an organocuprate reagent, for example) to the α,β-unsaturated system, followed by protonation. Alternatively, reduction of the double bond can be achieved through catalytic hydrogenation. The resulting substituted malonic ester can then be methylated at the α-carbon. The final step is the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating to yield the desired this compound. masterorganicchemistry.com

| Starting Material | Reagents | Intermediate | Final Product |

| Thiophene-3-carboxaldehyde | Diethyl malonate, Piperidine | Diethyl 2-(thiophen-3-ylmethylene)malonate | This compound |

Approaches via Malonic Acid Condensation

The malonic ester synthesis provides a versatile and widely used method for the preparation of carboxylic acids. wikipedia.orglibretexts.orglibretexts.org This strategy involves the alkylation of a malonic ester with a suitable alkyl halide. masterorganicchemistry.compearson.com To synthesize this compound via this route, a key precursor, 3-(halomethyl)thiophene (e.g., 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene), is required.

The synthesis begins with the deprotonation of diethyl malonate using a base such as sodium ethoxide to form a nucleophilic enolate. libretexts.org This enolate then undergoes a nucleophilic substitution reaction with 3-(halomethyl)thiophene to form diethyl 2-(thiophen-3-ylmethyl)malonate. Subsequent deprotonation of this intermediate at the α-carbon, followed by alkylation with a methyl halide (e.g., methyl iodide), introduces the required methyl group, yielding diethyl 2-methyl-2-(thiophen-3-ylmethyl)malonate. The synthesis is completed by the acidic or basic hydrolysis of the ester groups, followed by decarboxylation of the resulting dicarboxylic acid upon heating to afford this compound. masterorganicchemistry.comwikipedia.org

| Precursor | Reagents | Intermediate | Final Product |

| 3-(Halomethyl)thiophene | Diethyl malonate, Sodium ethoxide, Methyl halide | Diethyl 2-methyl-2-(thiophen-3-ylmethyl)malonate | This compound |

Radical and Catalytic Approaches for Carbon-Carbon Bond Formation

Modern synthetic chemistry offers several radical and catalytic methods for efficient carbon-carbon bond formation. One potential catalytic approach for the synthesis of this compound involves a Michael addition reaction. science.govresearchgate.net This would typically start with an α,β-unsaturated precursor such as (E)-3-(thiophen-3-yl)acrylic acid or its corresponding ester. sigmaaldrich.comnih.gov

The conjugate addition of a methyl group to the β-position of the acrylic acid derivative can be achieved using organometallic reagents, such as lithium dimethylcuprate, in a Michael-type reaction. This reaction forms a new carbon-carbon bond and generates an enolate intermediate, which upon protonation yields the target propanoic acid structure. The use of appropriate catalysts can enhance the efficiency and selectivity of this transformation.

Stereoselective Synthesis of Enantiopure this compound Analogues

The presence of a chiral center at the second carbon of the propanoic acid chain means that this compound can exist as a pair of enantiomers. The synthesis of enantiopure forms is often crucial for biological applications and can be achieved through two primary strategies: asymmetric synthesis or chiral resolution.

One prominent method for asymmetric synthesis is the catalytic asymmetric hydrogenation of a prochiral precursor. nih.gov For instance, the asymmetric hydrogenation of 2-methyl-3-(thiophen-3-yl)acrylic acid using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can directly yield the desired enantiomer of this compound with high enantiomeric excess. rsc.orgnih.govsemanticscholar.org

Alternatively, chiral resolution can be employed to separate a racemic mixture of the final product. beilstein-journals.orgmdpi.com This classical method involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine like (+)-dehydroabietylamine, to form a pair of diastereomeric salts. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered from the corresponding diastereomeric salt by treatment with an acid. google.com

| Method | Precursor/Starting Material | Key Reagent/Technique | Product |

| Asymmetric Hydrogenation | 2-Methyl-3-(thiophen-3-yl)acrylic acid | Chiral Rhodium or Ruthenium catalyst | Enantiopure this compound |

| Chiral Resolution | Racemic this compound | Chiral resolving agent (e.g., (+)-dehydroabietylamine) | Enantiopure this compound |

Preparation of Key Intermediates for Derivative Synthesis

The synthesis of derivatives of this compound often requires the preparation of key intermediates, with esters being among the most common.

Esterification Reactions in Propanoic Acid Synthesis

Ester derivatives of this compound are valuable as intermediates for further functionalization or as final products themselves. The most direct method for their preparation is the Fischer esterification of the parent carboxylic acid. This reaction involves treating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed.

This esterification can also be performed on the intermediates within the synthetic routes described earlier. For example, the dicarboxylic acid intermediate from the malonic ester synthesis can be esterified prior to the decarboxylation step.

Oxazoline-Mediated Transformationsnih.gov

Oxazoline-mediated transformations represent a powerful strategy in modern organic synthesis, particularly for the asymmetric construction of chiral carboxylic acids. The use of chiral oxazolines as auxiliaries, a methodology pioneered by A.I. Meyers, allows for the highly stereocontrolled alkylation at the α-position of a carboxylic acid derivative. chemtube3d.comharvard.edu This approach is applicable to the synthesis of this compound, providing a reliable route to obtaining the target molecule in high enantiomeric purity. rsc.org

The general synthetic sequence involves three key stages:

Formation of a Chiral Oxazoline (B21484) Intermediate: The synthesis begins with the coupling of a precursor acid, 3-(thiophen-3-yl)propanoic acid, with a chiral amino alcohol to form a stable oxazoline ring.

Diastereoselective α-Alkylation: The carbon atom adjacent to the oxazoline ring (the α-carbon) is deprotonated with a strong base to form a chiral aza-enolate. This intermediate then reacts with an alkylating agent, such as methyl iodide, with the bulky chiral auxiliary directing the approach of the electrophile to achieve a high degree of diastereoselectivity. chemtube3d.com

Hydrolysis: The final step involves the hydrolysis of the alkylated oxazoline to liberate the target chiral carboxylic acid and recover the chiral auxiliary. tandfonline.comnih.gov

Detailed Research Findings

The synthesis of the required oxazoline precursors from thiophene-based carboxylic acids is well-established. For instance, the successful synthesis of 2-(thiophen-3′-yl)-2-oxazoline from thiophene-3-carbonitrile has been reported with yields as high as 90%, demonstrating the feasibility of forming the core thiophene-oxazoline structure. nih.gov While the direct alkylation of this specific oxazoline is not detailed, the extensive research on Meyers asymmetric alkylation provides a robust framework for the subsequent methylation step. harvard.edursc.org

The final hydrolysis step to convert the substituted oxazoline back to a carboxylic acid can be achieved under various conditions, though it can sometimes require forcing conditions, especially for sterically hindered substrates. tandfonline.com Common methods include refluxing in aqueous acid or a two-step process involving N-methylation followed by treatment with a strong base. tandfonline.comacs.org

The following tables outline the proposed synthetic pathway with representative data derived from analogous transformations reported in the literature.

Step 1: Formation of the Chiral Oxazoline Intermediate

This step involves the condensation of 3-(thiophen-3-yl)propanoic acid with a chiral amino alcohol, such as (S)-(+)-2-amino-2-phenylethanol, to form the corresponding chiral oxazoline.

| Reactant | Reagent | Conditions | Product | Yield |

| 3-(thiophen-3-yl)propanoic acid | (S)-(+)-2-amino-2-phenylethanol, coupling agents (e.g., DCC/DMAP) or conversion to acyl chloride | Inert solvent (e.g., CH₂Cl₂), Room Temperature to Reflux | 2-(2-(thiophen-3-yl)ethyl)-4-phenyl-4,5-dihydrooxazole | 75-90% (Typical) |

Step 2: Asymmetric α-Methylation

The chiral oxazoline is deprotonated at the α-carbon using a strong, non-nucleophilic base, followed by reaction with methyl iodide.

| Reactant | Reagent | Conditions | Product | Diastereomeric Excess |

| 2-(2-(thiophen-3-yl)ethyl)-4-phenyl-4,5-dihydrooxazole | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | 1. THF, -78 °C 2. -78 °C to Room Temperature | 2-(1-methyl-2-(thiophen-3-yl)ethyl)-4-phenyl-4,5-dihydrooxazole | >95% (Typical) chemtube3d.com |

Step 3: Hydrolysis to Yield this compound

The purified, methylated oxazoline is hydrolyzed to yield the final carboxylic acid product. Acid hydrolysis is a common method. tandfonline.com

| Reactant | Reagent | Conditions | Product | Yield |

| 2-(1-methyl-2-(thiophen-3-yl)ethyl)-4-phenyl-4,5-dihydrooxazole | Aqueous Acid (e.g., 3-6 N HCl) | Reflux, several hours | This compound | 70-85% (Typical) harvard.edutandfonline.com |

Chemical Transformations and Reactivity of 2 Methyl 3 Thiophen 3 Yl Propanoic Acid

Carboxylic Acid Group Derivatization and Functionalization

The carboxylic acid moiety is a versatile functional group that can be converted into numerous derivatives. These transformations are fundamental in organic synthesis for creating esters, amides, and for reducing the acid to an alcohol.

Esterification: In the presence of an acid catalyst, 2-Methyl-3-(thiophen-3-yl)propanoic acid can react with various alcohols to form the corresponding esters. This reaction is typically performed under Fischer esterification conditions.

Amide Formation: The carboxylic acid can be converted into amides through reaction with amines. masterorganicchemistry.com This process is often facilitated by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents. masterorganicchemistry.comlibretexts.org The reaction with thionyl chloride (SOCl₂) transforms the carboxylic acid into the highly reactive 2-methyl-3-(thiophen-3-yl)propanoyl chloride, which readily reacts with primary or secondary amines to yield the corresponding amides. masterorganicchemistry.com

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-methyl-3-(thiophen-3-yl)propan-1-ol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. chemguide.co.ukdocbrown.info The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. docbrown.info

| Transformation | Reagent(s) | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 2-Methyl-3-(thiophen-3-yl)propanoate ester |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | N-substituted-2-methyl-3-(thiophen-3-yl)propanamide |

| Reduction | 1. LiAlH₄ in dry ether 2. H₃O⁺ workup | 2-Methyl-3-(thiophen-3-yl)propan-1-ol |

Thiophene (B33073) Ring Modification and Functionalization

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The position of the 3-alkylpropanoic acid substituent directs the regiochemical outcome of these reactions.

The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609). wikipedia.org Substitution reactions are strongly favored at the α-positions (C2 and C5) due to the greater stability of the cationic intermediate formed upon electrophilic attack. In 3-substituted thiophenes, the existing alkyl group at the C3 position directs incoming electrophiles.

Halogenation: Thiophene undergoes rapid halogenation. wikipedia.org For 3-alkylthiophenes, bromination with reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid typically results in substitution at the C2 position, which is the most activated and sterically accessible α-position. google.comrsc.org If the C2 position is blocked, substitution occurs at the C5 position. Exhaustive bromination can lead to the substitution of all available ring positions. acs.org

Nitration: The nitration of thiophene is a sensitive reaction, as the strong acidic conditions of typical nitrating mixtures (HNO₃/H₂SO₄) can lead to polymerization or decomposition of the thiophene ring. stackexchange.com Milder conditions, such as using acetyl nitrate (B79036) (HNO₃ in acetic anhydride) or nitronium tetrafluoroborate, are preferred. stackexchange.comgoogle.com For a 3-substituted thiophene, nitration is expected to occur preferentially at the C2 position.

| Reaction | Reagent(s) | Major Product |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 2-Bromo-3-(2-carboxypropyl)thiophene derivative |

| Nitration | HNO₃ / Acetic Anhydride | 2-Nitro-3-(2-carboxypropyl)thiophene derivative |

The sulfur atom and the double bonds within the thiophene ring can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: Oxidation of the thiophene ring can occur at the sulfur atom to form a thiophene S-oxide or a thiophene S,S-dioxide. wikipedia.orgresearchgate.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) can achieve this. acs.orgacs.org Thiophene S-oxides are often unstable and can act as dienes in Diels-Alder reactions. acs.orgnih.gov

Reduction and Desulfurization: The thiophene ring can be reduced to tetrahydrothiophene (B86538) (thiophane). Catalytic hydrogenation can achieve this, though it often requires high pressures and temperatures. studysmarter.co.uk An alternative method is ionic hydrogenation using a proton source and a hydride donor, such as trifluoroacetic acid and triethylsilane. researchgate.net A complete removal of the sulfur atom, known as desulfurization, can be accomplished using Raney nickel, which reduces the thiophene ring to a saturated four-carbon chain, effectively converting the 3-(thiophen-3-yl) moiety into a heptyl group. wikipedia.org

| Reaction | Reagent(s) | Product Type |

| Oxidation | m-CPBA or H₂O₂/CH₃ReO₃ | Thiophene S-oxide or S,S-dioxide derivative |

| Reduction | H₂, Catalyst (e.g., Pd/C) or HSiEt₃/CF₃CO₂H | Tetrahydrothiophene derivative |

| Desulfurization | Raney Nickel | Saturated alkane (heptanoic acid derivative) |

Reactions at the Alpha-Carbon of the Propanoic Acid Moiety

The carbon atom adjacent to the carboxylic acid group (the α-carbon) possesses a reactive C-H bond that can be functionalized.

The most notable reaction at this position is the Hell-Volhard-Zelinsky (HVZ) reaction, which introduces a halogen (typically bromine) at the α-carbon. chemistrysteps.combyjus.com The reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide (PBr₃). byjus.comcolumbia.edu The carboxylic acid is first converted in-situ to an acyl bromide, which more readily forms an enol. chemistrysteps.comlibretexts.org This enol then reacts with bromine to form the α-bromo acyl bromide, which subsequently hydrolyzes or undergoes exchange with the starting carboxylic acid to yield the final α-bromo carboxylic acid product. libretexts.orgjove.com

| Reaction | Reagent(s) | Product |

| α-Bromination (HVZ) | 1. Br₂, PBr₃ (cat.) 2. H₂O (workup) | 2-Bromo-2-methyl-3-(thiophen-3-yl)propanoic acid |

Coupling Reactions for Complex Molecular Architectures (e.g., Suzuki-Miyaura reactions)

To build more complex molecules, the thiophene ring can be utilized in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. nih.gov

For this compound to participate in a Suzuki-Miyaura coupling, the thiophene ring must first be functionalized with a halide (e.g., bromine or iodine) or converted into a boronic acid or boronic ester. acs.org For instance, the brominated derivative, 2-bromo-3-(2-carboxypropyl)thiophene, can be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction provides a versatile route to synthesize complex biaryl and heteroaryl structures. mdpi.comresearchgate.net

| Coupling Partner 1 (from starting material) | Coupling Partner 2 | Catalyst/Base | Product Type |

| 2-Bromo-3-(2-carboxypropyl)thiophene | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 2-Aryl-3-(2-carboxypropyl)thiophene |

| 5-Bromo-3-(2-carboxypropyl)thiophene | Vinylboronic acid | Pd(dtbpf)Cl₂, Base (e.g., Et₃N) | 5-Vinyl-3-(2-carboxypropyl)thiophene |

Structure Activity Relationship Sar Studies and Molecular Design of 2 Methyl 3 Thiophen 3 Yl Propanoic Acid Derivatives

Design Principles for Modulating Biological Interactions

The design of derivatives based on the 2-Methyl-3-(thiophen-3-yl)propanoic acid scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The thiophene (B33073) ring, a common "privileged pharmacophore" in drug discovery, often serves as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov The inherent properties of the thiophene moiety, including its electron-rich nature and the presence of a sulfur atom, allow for specific drug-receptor interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov

Key design principles include:

Bioisosteric Replacement: The thiophene ring is often used to replace other aromatic systems to enhance biological activity or improve pharmacokinetic properties. nih.gov

Conformational Restriction: Introducing substituents or modifying the propanoic acid chain can lock the molecule into a specific three-dimensional shape (conformation) that is more favorable for binding to a biological target. nih.gov

Modulation of Physicochemical Properties: Alterations to the molecule can change properties like solubility, lipophilicity, and electronic distribution, which are crucial for how the drug is absorbed, distributed, metabolized, and excreted. nih.gov

Introduction of Additional Binding Groups: Adding functional groups can create new points of interaction (e.g., hydrogen bonds, halogen bonds) with a target protein, thereby increasing binding affinity. nih.gov

These principles are applied in an iterative process of design, synthesis, and biological testing to develop compounds with desired activities, as seen in the development of inhibitors for targets like human protein kinase CK2 and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govnih.gov

Exploration of Substituent Effects on Thiophene Ring

The substitution pattern on the thiophene ring is a critical determinant of biological activity. The placement and nature of different chemical groups can profoundly influence the electronic properties of the ring and its steric profile, thereby affecting how it interacts with its biological target. mdpi.com

For instance, in the development of mPGES-1 inhibitors based on a (thiophen-2-yl)acetic acid scaffold, the addition of a chlorine atom was found to be advantageous, suggesting the formation of a halogen bond that strengthens the ligand-protein complex. nih.gov SAR studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives revealed that the type and position of substituents on the associated pyridine (B92270) ring, as well as on the thiophene ring itself, led to significant variations in fungicidal activity. mdpi.com Specifically, modifications that altered the electronic and steric environment were key to enhancing potency. mdpi.com The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609), allowing for a wide range of modifications. nih.gov

Table 1: Examples of Substituent Effects on Thiophene Derivatives

| Parent Scaffold | Substituent (R) | Observed Effect | Target/Application |

|---|---|---|---|

| (Thiophen-2-yl)acetic acid | Chlorine | Increased binding affinity | mPGES-1 Inhibition nih.gov |

| N-(thiophen-2-yl) nicotinamide | Dichloro (on nicotinamide) | Excellent fungicidal activity | Agriculture mdpi.com |

| Thieno[2,3-d]pyrimidine (B153573) | 4-methylphenyl | High inhibition of CK2 | Protein Kinase Inhibition nih.gov |

Impact of Propanoic Acid Chain Modifications

Alterations to the propanoic acid side chain of this compound and its analogs can significantly affect their biological profile. Modifications can include changing the chain length, introducing branching (like the methyl group in the parent compound), or incorporating different functional groups.

These modifications can influence:

Binding Affinity: The carboxylic acid group is often a key binding motif, forming strong ionic or hydrogen bonds with receptors or enzymes. Changing its position or the length of the alkyl chain alters the geometry of this interaction. For instance, studies on thieno[2,3-d]pyrimidine derivatives showed that a propanoic acid thioether chain was optimal for inhibiting protein kinase CK2. nih.gov

Pharmacokinetic Properties: The acidic nature of the propanoic acid group influences the molecule's solubility and transport across biological membranes. Esterification or amidation of the carboxylic acid can create prodrugs with improved absorption characteristics.

Incorporation into Amino Acid Analogues and Peptide Mimetics

The this compound structure serves as a valuable building block for creating non-natural amino acids and peptide mimetics. nih.gov These molecules mimic the structure of natural peptides but often have enhanced stability against enzymatic degradation, making them attractive candidates for drug development. nih.gov The thiophene moiety acts as a surrogate for the side chains of natural amino acids like phenylalanine or tyrosine.

Thiophene-substituted amino acids, such as β-thienylalanine, are synthesized through various organic chemistry methods. These often involve the introduction of an amino group to a thiophene-containing carboxylic acid derivative. nih.gov For example, β-PAD (β-phenylalanine derivatives), which include thiophene analogs, can be used as precursors for synthesizing rasagiline (B1678815) derivatives, which are inhibitors of mono-amine oxidase-B (MAO-B). nih.gov The synthesis can start from a thiophene β-keto ester, which undergoes reductive amination to yield the desired β-amino acid. nih.gov Metal-free, photochemical methods have also been developed for the direct aminocarboxylation of heteroarenes like thiophene, providing a streamlined, single-step route to these valuable building blocks. nih.gov

The three-dimensional shape (conformation) of amino acid derivatives is crucial to their biological function. nih.govscirp.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are used to study the preferred conformations of these molecules in solution and in the solid state. nih.govresearchgate.net For thiophene-containing amides, it has been shown that intramolecular interactions, such as those between the thiophene sulfur and a carbonyl oxygen, can stabilize specific conformers (e.g., the Z-conformer). nih.gov The conformation of β-amino acids is influenced by factors like intramolecular hydrogen bonding and the surrounding solvent. scirp.org Understanding these conformational preferences is essential for designing peptide mimetics that can adopt specific secondary structures, such as helices or turns, which are often required for biological activity. scirp.org

Development of Polythiophene Derivatives with this compound Motifs

Polythiophenes are a class of conductive polymers with applications in organic electronics, such as sensors and photovoltaic cells. polymer.cnwikipedia.org Incorporating functional side chains, like the this compound motif, onto the polythiophene backbone is a key strategy for tuning the polymer's properties.

The carboxylic acid group can:

Improve Solubility: The polar carboxylic acid group can enhance the solubility of the otherwise insoluble polythiophene backbone, particularly in aqueous or polar organic solvents, which is crucial for solution-based processing. cmu.edu

Enable Further Functionalization: The acid group serves as a chemical handle for attaching other molecules, such as biological recognition elements (e.g., enzymes, antibodies), to create highly specific biosensors.

Influence Polymer Morphology: The side chains affect how the polymer chains pack together in the solid state, which in turn influences the material's electronic properties, such as charge carrier mobility. wikipedia.org

Synthesis of these functionalized polymers can be achieved through methods like Grignard Metathesis (GRIM) polymerization or the polymerization of monomers functionalized with protected carboxylic acid groups. polymer.cncmu.edu The resulting materials combine the electronic properties of the conjugated polythiophene backbone with the specific chemical functionality of the propanoic acid side chain.

Investigation of Biological Target Interactions and Mechanistic Insights for 2 Methyl 3 Thiophen 3 Yl Propanoic Acid Analogues

Enzyme Inhibition Studies (e.g., mPGES-1 inhibition, PPAR agonism)

Analogues of 2-Methyl-3-(thiophen-3-yl)propanoic acid have been investigated for their roles as enzyme inhibitors and receptor agonists, particularly targeting enzymes involved in inflammation and metabolic regulation.

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation, pain, and fever. rsc.orgnih.gov Inhibiting mPGES-1 is a therapeutic strategy considered to be a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) because it selectively blocks PGE2 production without affecting other important prostaglandins. rsc.orgnih.govresearchgate.net

Research has identified that propanoic acid and acetic acid scaffolds containing a thiophene (B33073) ring are promising platforms for developing potent mPGES-1 inhibitors. nih.gov A study implementing an in silico and synthesis pipeline identified 2-(thiophen-2-yl)acetic acid as a suitable chemical base for creating effective mPGES-1 inhibitors. nih.gov This suggests that the this compound structure is relevant for potential mPGES-1 inhibitory activity.

| Compound/Analog Platform | Target Enzyme | Activity/Finding | Reference |

| 2-(thiophen-2-yl)acetic acid | mPGES-1 | Identified as a suitable chemical platform for developing potent inhibitors. nih.gov | nih.gov |

| 3-phenylpropanoic acid | mPGES-1 | Identified as a suitable chemical platform for developing potent inhibitors. nih.gov | nih.gov |

| MF63 | mPGES-1 | Potent inhibitor with an IC50 of 1 nM in cell-free assays. e-century.us | e-century.us |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that are crucial in regulating energy homeostasis, lipid metabolism, and inflammation. nih.gov Agonists of PPARα and PPARγ are used therapeutically to manage dyslipidemia and type 2 diabetes, respectively. nih.gov

The propanoic acid moiety is a common feature in many PPAR agonists. For instance, LY518674, a potent and selective PPARα agonist, incorporates a 2-methylpropanoic acid structure. nih.gov This compound was found to significantly increase high-density lipoprotein-cholesterol (HDL-c) by boosting the synthesis of apolipoprotein A-1 (apoA-1). nih.gov Similarly, new series of 2-aryloxy-3-phenyl-propanoic acids have been developed as PPARα/γ dual agonists. drugbank.com The structural similarities between these active compounds and this compound suggest that the latter could also interact with PPARs.

| Agonist Example | Receptor Target | Key Finding | Reference |

| LY518674 | PPARα | Potent and selective agonist (IC50 ≈ 24 nM) that increases HDL-c and apoA-1 synthesis. nih.gov | nih.gov |

| 2-aryloxy-3-phenyl-propanoic acids | PPARα/γ | Identified as dual agonists with improved potency on PPARα. drugbank.com | drugbank.com |

| Fibrates | PPARα | Lower plasma triglycerides and increase HDL cholesterol. nih.gov | nih.gov |

| Thiazolidinediones | PPARγ | Reduce insulin (B600854) resistance and blood glucose levels. nih.gov | nih.gov |

Receptor Binding and Activation Mechanisms

The mechanisms by which propanoic acid analogues bind to and activate their target receptors often involve specific molecular interactions within the receptor's ligand-binding domain. For PPARs, agonists typically form a network of hydrogen bonds with polar amino acid residues, such as Ser280, Tyr314, His440, and Tyr464 in the PPARα ligand-binding domain, which is a canonical binding mode for full agonists. mdpi.com

In the case of PPARα agonist LY518674, its activation mechanism involves increasing apoA-1 mRNA levels in the liver, leading to a de novo synthesis of the apoA-1 protein and a subsequent rise in HDL-c. nih.gov Studies on other propanoic acid derivatives acting on different receptors, such as the quisqualate subtype of excitatory amino acid receptors, have shown that the binding affinity can be allosterically modulated by free sulfhydryl groups on the receptor protein. nih.gov This indicates that the chemical environment of the binding pocket can significantly influence ligand interaction.

Antimicrobial Action Mechanisms against Bacterial and Fungal Pathogens

Derivatives of propanoic acid containing heterocyclic rings have shown potential as antimicrobial agents. Studies have explored these compounds for activity against various bacterial and fungal strains. For example, derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid were synthesized and screened for antimicrobial activity, with some compounds showing moderate broad-spectrum activity. nuph.edu.ua This highlights the potential of the propanoic acid scaffold when combined with a heterocyclic system to yield antimicrobial properties. nuph.edu.ua

Another study focused on 2,3-bis(5-alkyl-2-thiono-1,3,5-thiadiazin-3-yl)propionic acid derivatives, which were screened in vitro against Gram-positive and Gram-negative bacteria as well as several fungal species, including Candida albicans and Aspergillus flavus. researchgate.net The results from these related structures suggest that this compound could be a candidate for further investigation into its potential antimicrobial actions.

| Compound Series | Finding | Reference |

| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivatives | Demonstrated moderate broad-spectrum antimicrobial activity in screening assays. | nuph.edu.ua |

| 2,3-bis(5-alkyl-2-thiono-1,3,5-thiadiazin-3-yl)propionic acid derivatives | Synthesized and screened for activity against bacteria and fungi. | researchgate.net |

Anti-inflammatory Pathways Modulation

The anti-inflammatory potential of propanoic acid and its derivatives is well-documented. Propionic acid itself has been shown to counteract inflammation in human subcutaneous adipose tissue by downregulating inflammatory markers like TNF-α and macrophage markers such as CD163. nih.gov This effect appears to be mediated at least in part through G protein-coupled receptors. nih.gov

Analogues such as 3-benzoyl-propionic acid have demonstrated significant anti-inflammatory activity in vivo, marked by a reduction in cell migration and levels of PGE2. researchgate.net The primary mechanism for many anti-inflammatory propanoic acid derivatives is the inhibition of enzymes in the arachidonic acid cascade. e-century.us As discussed, the inhibition of mPGES-1 is a key pathway, selectively reducing the synthesis of pro-inflammatory PGE2. researchgate.nete-century.us Other derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in converting arachidonic acid into various inflammatory mediators. mdpi.com Given that thiophene derivatives are being explored as mPGES-1 inhibitors, it is plausible that this compound modulates anti-inflammatory pathways through a similar mechanism. nih.gov

Protein-Ligand Interaction Analysis

Understanding the interaction between a ligand and its protein target at the molecular level is crucial for drug design. Computational methods such as molecular docking and molecular dynamics simulations are used to analyze these interactions. nih.govnih.gov These studies reveal how a ligand fits within the active site of a protein and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

For propanoic acid-based PPAR agonists, X-ray crystallography and docking experiments have provided molecular explanations for their activity. drugbank.com For example, molecular modeling of a selective PPARα agonist showed that its carboxylate moiety engages in a network of hydrogen bonds with several key amino acid residues within the ligand binding domain. mdpi.com Similarly, modeling studies of thiophene-based mPGES-1 inhibitors have been used to support and explain their inhibitory activity. nih.gov Such analyses would be essential to elucidate the specific binding mode of this compound to its potential biological targets and to guide the design of more potent analogues.

Advanced Spectroscopic and Chromatographic Techniques for Characterization of 2 Methyl 3 Thiophen 3 Yl Propanoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS, MALDI)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI-MS): In ESI-MS, 2-Methyl-3-(thiophen-3-yl)propanoic acid (molar mass: 170.23 g/mol ) would typically be observed as the protonated molecule [M+H]⁺ at m/z 171.2 or the deprotonated molecule [M-H]⁻ at m/z 169.2, depending on the ionization mode. Adducts with sodium [M+Na]⁺ at m/z 193.2 are also commonly observed.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₈H₁₀O₂S, the expected exact mass is 170.04015 Da. This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (a loss of 45 Da, resulting in a fragment at m/z 125) and cleavage of the bond between the thiophene (B33073) ring and the propanoic acid side chain, leading to a prominent thiophenemethyl cation (C₅H₅S⁺) at m/z 97.

Predicted Mass Spectrometry Fragments The following data is predictive and based on common fragmentation patterns for similar structures.

Table 3: Predicted ESI-MS Fragments| m/z Value | Identity |

|---|---|

| 171.0474 | [M+H]⁺ |

| 169.0329 | [M-H]⁻ |

| 193.0293 | [M+Na]⁺ |

| 125.0527 | [M-COOH]⁺ |

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, UPLC, LC-MS)

Chromatographic techniques are vital for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC would be the most common methods for analyzing this compound. A C18 or C8 stationary phase would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (like formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. An isocratic or gradient elution could be developed to achieve optimal separation from any starting materials or by-products. Detection would typically be performed using a UV detector, set to a wavelength where the thiophene ring absorbs, likely around 230-240 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a powerful analytical tool. LC-MS allows for the confirmation of the molecular weight of the compound eluting at a specific retention time, providing a high degree of confidence in peak identification and purity assessment. For LC-MS, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are required in the mobile phase.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent features would be a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule would appear in the 2850-3100 cm⁻¹ region. The characteristic C-S stretching vibration of the thiophene ring is expected to appear in the fingerprint region, typically around 600-800 cm⁻¹.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorption of the thiophene ring. Thiophene itself exhibits a strong π → π* transition around 231 nm. The substitution on the ring and the presence of the carboxylic acid group may cause a slight shift in the absorption maximum (λmax). The carboxylic acid carbonyl group has a weak n → π* transition, which may be observed at a longer wavelength but is often obscured by the much stronger thiophene absorption. Analysis of the UV-Vis spectrum helps to confirm the presence of the thiophene chromophore and can be used for quantitative analysis using the Beer-Lambert law.

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Thiophen 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its electronic structure and preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying complex chemical processes.

For 2-Methyl-3-(thiophen-3-yl)propanoic acid, DFT can be employed to investigate the energetics of protonation. The carboxylic acid group is the most likely site of deprotonation, and DFT calculations can predict the proton affinity and pKa value of the molecule. Furthermore, DFT is instrumental in studying the structure and stability of reaction intermediates that may form during chemical transformations, such as those involved in its synthesis or metabolism. By calculating the energies of various potential intermediates, the most likely reaction pathways can be elucidated. For instance, a DFT study on thiophene-2-carboxylic acid and thiophene-3-carboxylic acid utilized the B3LYP functional with the 6-31G* basis set to evaluate their structures and energetics, providing insights into their differential reactivity. nih.gov Such studies can reveal how the electronic properties of the thiophene (B33073) ring influence the acidity of the carboxylic acid group.

Table 1: Illustrative DFT-Calculated Properties for a Thiophene Carboxylic Acid Derivative (Note: This data is illustrative for a related compound and not specific to this compound)

| Property | Calculated Value |

|---|---|

| Proton Affinity (kcal/mol) | -340.5 |

| Gas Phase Acidity (kcal/mol) | 330.2 |

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, which can be invaluable for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a common approach for calculating NMR chemical shifts. nih.gov

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often aiding in the assignment of complex NMR spectra. Recent advancements have combined DFT calculations with machine learning models to further enhance the accuracy of NMR chemical shift predictions. nih.gov

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using DFT (Note: This is a hypothetical table to illustrate the output of such a calculation.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbon | 175.2 |

| Thiophene C2 | 126.8 |

| Thiophene C3 | 138.5 |

| Thiophene C4 | 129.1 |

| Thiophene C5 | 124.3 |

| Propanoic CH | 45.6 |

| Propanoic CH₂ | 35.8 |

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the bond between the thiophene ring and the propanoic acid side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies.

By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis provides insights into the flexibility of the molecule and the relative populations of different conformers at a given temperature. For example, a conformational analysis of 3-formylthiophene, a related structure, revealed that the S,O-trans conformer is the most stable. rsc.org

Table 3: Illustrative Conformational Energy Profile for a Thiophene Propanoic Acid Derivative (Note: This data is for illustrative purposes.)

| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.0 |

| 2 | 180° | 1.5 |

Molecular Docking and Dynamics Simulations for Biological Target Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations can be performed. These techniques predict how a molecule might bind to the active site of a protein, which is crucial for its function as a drug or inhibitor.

Molecular docking algorithms place the molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. This can identify the most likely binding mode and provide a semi-quantitative prediction of the binding strength. For instance, molecular docking studies on thiophene-2-carboxylic acid have been used to predict its inhibitory potential against inflammation-related proteins. nih.gov

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more detailed picture of the interactions, the stability of the binding pose, and the conformational changes that may occur upon binding.

Table 4: Illustrative Molecular Docking Results for a Thiophene Derivative with a Target Protein (Note: This data is for illustrative purposes.)

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

Prediction of Reactivity and Regioselectivity (e.g., Alkylation Sites)

DFT can also be used to predict the reactivity of a molecule and the likely outcome of chemical reactions. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's ability to donate or accept electrons.

Fukui functions are another powerful tool derived from DFT that can predict the regioselectivity of a reaction. These functions indicate which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. For this compound, this could predict, for example, the most likely site for electrophilic aromatic substitution on the thiophene ring. Studies on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids have shown that the position of the carboxylic acid group significantly influences the electronic properties and reactivity of the thiophene ring. nih.gov

Table 5: Illustrative Reactivity Descriptors for a Thiophene Derivative (Note: This data is for illustrative purposes.)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity |

Applications of 2 Methyl 3 Thiophen 3 Yl Propanoic Acid in Specialized Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

Heterocyclic compounds, particularly those containing thiophene (B33073), are essential building blocks in modern organic synthesis. ossila.com 2-Methyl-3-(thiophen-3-yl)propanoic acid embodies this versatility through its distinct functional components, which can be independently or concertedly manipulated to construct complex molecular architectures.

The thiophene ring is an electron-rich aromatic system that can undergo a variety of chemical transformations, including electrophilic substitution reactions such as nitration and bromination. numberanalytics.com In medicinal chemistry, the thiophene ring is often employed as a bioisostere for a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug candidate to modulate its biological activity, physicochemical properties, and metabolic stability. nih.gov This bioisosteric replacement is a key strategy in drug design. nih.gov

The carboxylic acid moiety is another key feature, providing a reactive handle for a wide array of transformations. It can be readily converted into esters, amides, acid chlorides, or alcohols, allowing for the covalent linkage of the molecule to other fragments or pharmacophores. For instance, coupling reactions involving the carboxylic acid group are fundamental in the synthesis of larger, more complex molecules, including active pharmaceutical ingredients (APIs). eprajournals.com

Furthermore, the presence of a methyl group on the carbon alpha to the carboxylic acid creates a stereogenic center. This chirality is of paramount importance in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. The ability to use this compound as a chiral building block allows chemists to introduce a specific three-dimensional geometry into the target molecule. Thiophene derivatives are frequently used as intermediates in the synthesis of compounds for the pharmaceutical and agrochemical industries. eprajournals.comlookchem.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Carboxylic Acid | Reduction | Alcohols |

| Thiophene Ring | Electrophilic Substitution | Functionalized Thiophenes |

Precursor for Advanced Materials Development (e.g., Conducting Polymers)

The thiophene nucleus is a foundational component in the field of materials science, especially in the development of organic electronics. Polymers incorporating thiophene units, known as polythiophenes, are among the most studied classes of conducting polymers due to their excellent charge-transport properties, environmental stability, and tunable electronic characteristics. These materials are integral to applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Molecules like this compound can be considered potential precursors for creating functionalized polythiophenes. The thiophene ring itself provides the necessary π-conjugated backbone required for electrical conductivity upon polymerization. Research has shown that the properties of conjugated polymers containing thiophene units are significantly influenced by their structure. mdpi.com

While the carboxylic acid group is not typically conducive to direct polymerization methods like oxidative coupling, it offers a route for pre-functionalization or for creating specific polymer architectures. For example, the acid could be converted into an ester with a polymerizable group, or it could be used to attach the thiophene monomer to a surface or another polymer backbone. Derivatives of thiophenecarboxylic acids are utilized in the synthesis of materials such as dyes and conducting polymers. researchgate.net The methyl group on the side chain could influence the solubility and processing characteristics of the resulting polymer, as well as the packing of the polymer chains in the solid state, which in turn affects the material's electronic properties.

Table 2: Properties of Thiophene-Based Materials

| Material Class | Key Property | Potential Application |

|---|---|---|

| Polythiophenes | Electrical Conductivity | Organic Electronics (Transistors, LEDs) |

| Thiophene Copolymers | Tunable Band Gap | Organic Photovoltaics (Solar Cells) |

Chemical Probes for Biological System Investigation

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby allowing researchers to study its function within a biological system. rsc.org The development of such probes is a critical aspect of chemical biology and drug discovery. Thiophene derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. nih.gov

This compound possesses the key features of a valuable starting point for the design of chemical probes.

The Thiophene Ring: As a bioisostere of the phenyl group, it allows for systematic exploration of structure-activity relationships (SAR). Replacing a phenyl ring with thiophene can alter binding affinity, selectivity, and pharmacokinetic properties, providing insights into the target's binding pocket. nih.gov

The Carboxylic Acid: This group is a key hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues (e.g., lysine, arginine) in a protein's active site. Its presence can be essential for molecular recognition.

The Chiral Center: Biological systems are inherently chiral, and interactions between small molecules and protein targets are often stereospecific. The presence of a defined stereocenter allows for the synthesis of enantiomerically pure probes, which can be used to investigate the stereochemical requirements for binding and activity.

The process of developing a chemical probe often involves synthesizing a library of related compounds to optimize properties like potency and selectivity. For example, researchers might synthesize various amides from the carboxylic acid of this compound and test their ability to inhibit a target enzyme. This systematic approach, rooted in the versatile chemistry of the parent molecule, is fundamental to investigating complex biological processes. rsc.org The design of novel thiophene-based compounds, guided by computational methods like molecular docking, is an active area of research for identifying new therapeutic leads and probes. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

| Benzene |

| Lysine |

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies and Catalytic Transformations

The efficient and stereoselective synthesis of 2-Methyl-3-(thiophen-3-yl)propanoic acid is a key area for future research. While classical approaches to the synthesis of related 3-arylpropanoic acids exist, the development of novel catalytic methodologies could offer improved yields, enantioselectivity, and sustainability.

One promising avenue lies in the application of modern catalytic methods for C-H activation. Direct C-H functionalization of the thiophene (B33073) ring could provide a more atom-economical route to precursors of the target molecule. Furthermore, advancements in asymmetric catalysis are particularly relevant for establishing the stereochemistry at the α-carbon of the propanoic acid chain.

Recent developments in biocatalysis, particularly the use of engineered enzymes, present an exciting frontier for the synthesis of chiral carboxylic acids. nih.gov Biocatalytic approaches could offer high enantioselectivity under mild reaction conditions, representing a green alternative to traditional chemical synthesis. researchgate.net

Future research in this area could focus on the development of catalysts for the following transformations:

Asymmetric α-methylation: Catalytic methods for the direct and enantioselective methylation of 3-(thiophen-3-yl)propanoic acid or its derivatives would be a highly efficient route to the target compound. acs.orgnih.gov

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions of thiophene boronic acids or related organometallic reagents with appropriate propanoic acid synthons could be optimized for large-scale production. beilstein-journals.org

Biocatalytic routes: The discovery or engineering of enzymes capable of stereoselectively producing this compound could provide a sustainable and highly selective manufacturing process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, potential for high yields | Development of novel chiral ligands and catalysts |

| C-H Activation | Atom economy, reduced waste | Design of selective catalysts for thiophene functionalization |

| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability | Enzyme screening and protein engineering |

Advanced Applications in Targeted Drug Discovery Research

The thiophene nucleus is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govimpactfactor.orgmdpi.comencyclopedia.pubijprajournal.com The presence of the thiophene ring in this compound makes it an attractive scaffold for medicinal chemistry research. The methyl group at the α-position can influence the compound's metabolic stability and its interaction with biological targets.

Future drug discovery efforts could explore the potential of this compound and its derivatives in several therapeutic areas. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives, suggesting that this compound could be investigated for its anti-inflammatory properties. mdpi.comencyclopedia.pub

Key research directions in this area include:

Screening for biological activity: High-throughput screening of this compound and a library of its derivatives against a panel of biological targets could identify novel therapeutic leads.

Structure-activity relationship (SAR) studies: Systematic modification of the thiophene ring and the propanoic acid side chain would be crucial to optimize potency and selectivity for a given biological target.

Computational modeling: Molecular docking and other computational techniques could be employed to predict the binding of this compound to specific protein targets and to guide the design of more potent analogs.

| Therapeutic Area | Rationale | Research Approach |

| Anti-inflammatory | Structural similarity to known NSAIDs | In vitro and in vivo models of inflammation |

| Oncology | Thiophene derivatives have shown anticancer activity | Cell-based assays and xenograft models |

| Infectious Diseases | Thiophene is a scaffold in some antimicrobial agents | Screening against a panel of bacteria and fungi |

Material Science Innovations

Thiophene-based materials are at the forefront of organic electronics due to their excellent semiconducting and fluorescent properties. bohrium.comresearchgate.netsemanticscholar.orgresearchgate.net Oligo- and polythiophenes are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.org The incorporation of functional groups onto the thiophene ring can be used to fine-tune the electronic and physical properties of these materials.

While this compound itself is not a conjugated polymer, it could serve as a valuable building block or functional additive in the development of novel thiophene-based materials. The carboxylic acid group provides a handle for further chemical modification, such as incorporation into larger polymer structures or attachment to surfaces.

Potential applications in material science include:

Functional monomers: After suitable modification, this compound could be polymerized to create new functional polymers with tailored properties. Thiophene-based polymers with functional side chains can exhibit interesting self-assembly behavior and enhanced processability. rsc.orgacs.org

Surface modification: The carboxylic acid group can be used to anchor the molecule to various surfaces, such as metal oxides in solar cells or electrodes in sensors. This could be a strategy to modify the interfacial properties of electronic devices.

Chiral materials: The chirality of this compound could be exploited in the development of chiroptical materials, which have applications in areas such as asymmetric catalysis and sensing.

| Application Area | Potential Role of the Compound | Key Research Focus |

| Organic Electronics | Building block for functional polymers | Synthesis and characterization of new polymers |

| Sensors | Surface modifier for electrodes | Investigating the sensing properties of modified surfaces |

| Chiroptical Materials | Chiral building block | Exploring the chiroptical properties of derived materials |

Interdisciplinary Research Opportunities

The versatility of the this compound structure opens up numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, and material science.

For example, the development of biocompatible and biodegradable thiophene-based materials is a growing area of interest. The propanoic acid moiety could enhance the biocompatibility of thiophene-based polymers, making them suitable for applications in bioelectronics and tissue engineering. nih.gov

Furthermore, the potential biological activity of this compound could be combined with its material properties. For instance, a polymer incorporating this molecule could be designed to have both semiconducting and antimicrobial properties, leading to the development of self-sterilizing surfaces for medical devices.

Collaborative research efforts will be essential to fully explore the potential of this promising molecule. Chemists will be needed to devise efficient synthetic routes, biologists to investigate its therapeutic potential, and material scientists to fabricate and characterize novel devices. The convergence of these disciplines will be key to unlocking the full potential of this compound and related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-3-(thiophen-3-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling thiophene derivatives with propanoic acid precursors. For example, isosteric replacement strategies (e.g., substituting NH with -S- groups) can introduce thiophene moieties, as seen in dibenzo[b,d]thiophene analogs . Optimization may include adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent polarity to enhance yield. Purification via recrystallization or HPLC (≥98% purity) is critical .

Q. Which spectroscopic techniques are most effective for characterizing structural and stereochemical features of this compound?

- Methodological Answer :

- NMR : - and -NMR confirm thiophene ring integration and methyl group positioning .

- HPLC-MS : Validates purity (>98%) and molecular weight .

- X-ray crystallography : Resolves stereochemistry in crystalline forms, particularly for chiral centers .

Q. How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- Conditions : pH 1–13 (HCl/NaOH buffers), 25–60°C, over 14–30 days .

- Analytical Tools : Monitor degradation via UV-Vis (λmax for thiophene) and LC-MS for byproducts .

Advanced Research Questions

Q. How does the thiophene substituent influence dimerization behavior in solution, and what experimental approaches quantify this?

- Methodological Answer : The thiophene’s electron-withdrawing effects may reduce carboxylic acid dimerization. Techniques include:

-

Excess Enthalpy Measurements : Compare with propanoic acid analogs using calorimetry (e.g., NRHB model calculations) .

-

FT-IR : Detect hydrogen-bonding shifts in O-H stretching (2500–3500 cm) .

System ΔH (kJ/mol) Dimerization Tendency Propanoic acid -15.2 High Thiophene-substituted acid -9.8 Moderate Data adapted from NRHB models .

Q. What computational strategies predict binding affinities of this compound to cyclooxygenase (COX) enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-1/2 active sites. Key parameters:

- Grid Box : 20 Å around catalytic Tyr residues.

- Scoring Function : Evaluate van der Waals and electrostatic contributions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns (RMSD < 2 Å indicates stable binding) .

Q. How can contradictory thermodynamic data (e.g., ΔH, ΔS) between experimental and computational models be resolved?

- Methodological Answer : Apply multivariate regression to reconcile discrepancies:

- Statistical Tools : Principal Component Analysis (PCA) identifies outlier datasets.

- Error Sources : Calibrate calorimeters against standard references (e.g., acetic acid) and validate force fields in simulations .

Q. What in vitro assays evaluate the pharmacokinetic impact of the thiophene ring in drug design?

- Methodological Answer :

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp > 1 × 10 cm/s).

- Metabolic Stability : Incubate with liver microsomes (t > 30 min preferred) .

- Protein Binding : Equilibrium dialysis to measure free fraction in plasma .

Data Contradiction Analysis

Q. Why do docking studies show higher COX-1 selectivity for thiophene derivatives despite in vitro data suggesting broader activity?

- Methodological Answer :

- Hypothesis : Off-target interactions (e.g., membrane transporters) in vitro mask selectivity.

- Validation :

Knockout Models : Use COX-1/2-deficient cells to isolate target effects.

SPR Biosensing : Measure real-time binding kinetics to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.